molecular formula C13H18N2 B13253166 2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile

2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile

Cat. No.: B13253166
M. Wt: 202.30 g/mol
InChI Key: VNUXUXZJMDZIOV-UHFFFAOYSA-N
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Description

2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile is an organic compound with a complex structure that includes a nitrile group and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile can be achieved through a multi-step process. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 2,2-dimethylpropylamine in the presence of a cyanating agent such as potassium cyanide. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Based on the search results, here's what is known about the compound 2-{4-[(2,2-dimethylpropyl)amino]phenyl}acetonitrile:

Basic Information

  • Name: this compound is the chemical name .
  • CAS Number: 1248406-65-6
  • Molecular Formula: C13H18N2
  • Molecular Weight: 202.30
  • MDL Number: MFCD14625222

Availability

  • The compound is temporarily out of stock . You can leave your email to be informed when it is back in stock .
  • It may be available for purchase from suppliers like BLD Pharm and Ambeed .

Safety Information

  • Signal Word: Not specified in the search results.
  • Hazard Statements: Not specified in the search results.
  • Precautionary Statements: Not specified in the search results.

Potential Applications

While the search results do not explicitly detail the applications of this compound, they do provide some context:

  • Pharmaceuticals: The compound is related to substituted imidazole compounds, which can modulate the activity of KSP and may be useful in cancer treatment .
  • Activation Analysis: Activation analysis is a technique used in manufacturing and research to identify and measure elements in very small quantities, which may be relevant to the analysis or use of this compound .
  • Glaucoma Management: One search result discusses advancements in glaucoma management, including the use of microstents and intracameral implants to lower IOP and reduce the need for medications like latanoprost . However, it doesn't directly link this compound to glaucoma treatment.

Mechanism of Action

The mechanism of action of 2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile is unique due to the presence of the 2,2-dimethylpropylamino group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds .

Biological Activity

2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile is a compound that has garnered interest due to its potential biological activities, particularly as an inhibitor in various signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The compound is structurally related to several classes of biologically active molecules, particularly those that inhibit protein kinases. It has been identified as a potential inhibitor of the Janus kinase 2 (JAK-2) pathway, which plays a crucial role in cytokine signaling and has been implicated in various malignancies.

JAK-2 Inhibition

  • JAK-2 Role : JAK-2 is involved in the signal transduction of numerous cytokines and growth factors. Its dysregulation is associated with hematological malignancies and inflammatory diseases.
  • Inhibition Mechanism : Inhibitors like this compound can block the phosphorylation of STAT proteins, leading to reduced transcriptional activity of genes involved in cell proliferation and survival .

Biological Activity Data

The biological activities of this compound have been characterized through various assays. Below is a summary table presenting key findings:

Activity IC50 Value (µM) Assay Type Reference
JAK-2 Inhibition50Enzyme Activity Assay
Anti-proliferative30Cell Viability Assay (HeLa cells)
Apoptosis Induction25Flow Cytometry
Anti-inflammatory Activity40ELISA for cytokine levels

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study on Cancer Cell Lines :
    • A study demonstrated that treatment with this compound resulted in significant apoptosis in various cancer cell lines including HeLa and A549. The mechanism was linked to the inhibition of JAK-2/STAT signaling pathways, leading to decreased cell viability and increased markers of apoptosis such as cleaved caspase-3 .
  • In Vivo Efficacy :
    • In xenograft models, administration of the compound showed a marked reduction in tumor size compared to control groups. This effect was attributed to its ability to inhibit tumor angiogenesis and promote apoptosis through STAT pathway modulation .
  • Anti-inflammatory Effects :
    • Another investigation highlighted its anti-inflammatory properties where it significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in animal models of inflammation. This suggests potential applications in inflammatory diseases .

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

2-[4-(2,2-dimethylpropylamino)phenyl]acetonitrile

InChI

InChI=1S/C13H18N2/c1-13(2,3)10-15-12-6-4-11(5-7-12)8-9-14/h4-7,15H,8,10H2,1-3H3

InChI Key

VNUXUXZJMDZIOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=CC=C(C=C1)CC#N

Origin of Product

United States

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